molecular formula C12H17ClN2O3 B14695282 3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride CAS No. 32051-36-8

3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride

Cat. No.: B14695282
CAS No.: 32051-36-8
M. Wt: 272.73 g/mol
InChI Key: NWDXAIHHPVXKIV-UHFFFAOYSA-N
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Description

3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a multicomponent reaction involving benzylamine, methyl nitrite, and formaldehyde can lead to the formation of the desired oxazine ring . The reaction typically requires a catalyst and is carried out under mild temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and renewable resources, can be integrated into the industrial synthesis to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The oxazine ring can be opened through reduction reactions, leading to the formation of different intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-benzyl-5-methyl-5-aminotetrahydro-2H-1,3-oxazine hydrochloride, while oxidation can lead to the formation of corresponding oxides .

Mechanism of Action

The mechanism of action of 3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group may also play a role in enhancing the compound’s binding affinity to specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

32051-36-8

Molecular Formula

C12H17ClN2O3

Molecular Weight

272.73 g/mol

IUPAC Name

3-benzyl-5-methyl-5-nitro-1,3-oxazinane;hydrochloride

InChI

InChI=1S/C12H16N2O3.ClH/c1-12(14(15)16)8-13(10-17-9-12)7-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;1H

InChI Key

NWDXAIHHPVXKIV-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(COC1)CC2=CC=CC=C2)[N+](=O)[O-].Cl

Origin of Product

United States

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